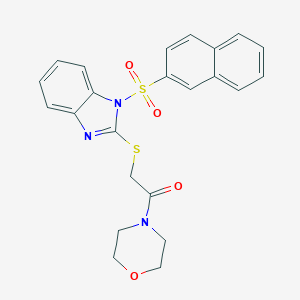
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide, also known as CDSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDSB belongs to the class of sulfonamide compounds and is widely used as a tool in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of several protein kinases, including JAK2, FLT3, and c-Met.
Biochemical and Physiological Effects:
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell migration, and reduce the expression of several proteins involved in cancer cell proliferation. 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has also been shown to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide in lab experiments is its potency. 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has been shown to be effective at low concentrations, making it a useful tool in biochemical and physiological studies. However, one of the limitations of using 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide is its potential toxicity. 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has been shown to have cytotoxic effects on some cell lines, and caution should be exercised when using it in lab experiments.
Direcciones Futuras
There are several future directions for the use of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide in scientific research. One area of interest is the development of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide analogs with improved potency and selectivity. Another area of interest is the study of the role of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide in other biological processes, such as inflammation and oxidative stress. Additionally, the potential use of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide as a therapeutic agent for cancer and other diseases warrants further investigation.
Conclusion:
In conclusion, 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide is a valuable tool in scientific research, particularly in the field of cancer research. Its potency and effectiveness at low concentrations make it a useful compound for studying various biological processes. However, caution should be exercised when using 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide involves the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base, followed by the addition of cyanogen bromide. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has been extensively used in scientific research as a tool to study various biological processes. One of the primary applications of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide is in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has also been used to study the role of protein kinases in cancer cell proliferation and migration.
Propiedades
Nombre del producto |
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C15H14N2O4S |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c1-20-12-5-8-15(21-2)14(9-12)17-22(18,19)13-6-3-11(10-16)4-7-13/h3-9,17H,1-2H3 |
Clave InChI |
RQQZJEQIRQXINU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



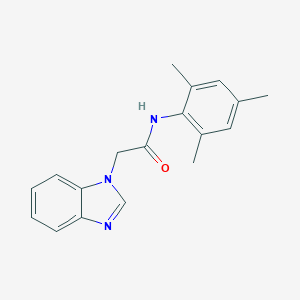


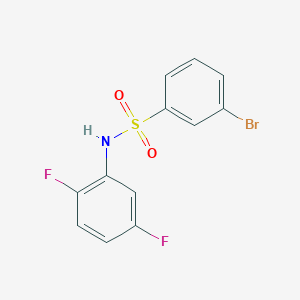
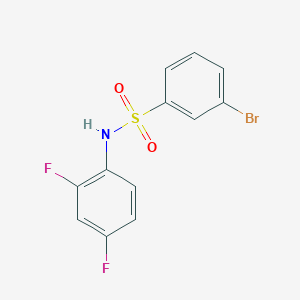
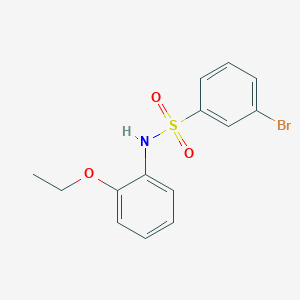
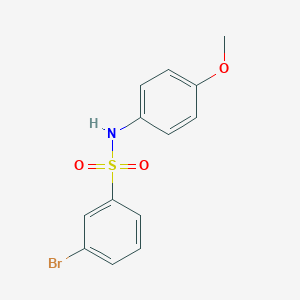


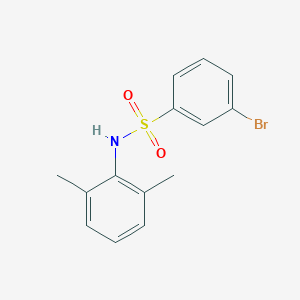

![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
